
2-Methylcyclopentanone
Overview
Description
2-Methylcyclopentanone is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a characteristic odor. This compound is a derivative of cyclopentanone, where a methyl group is attached to the second carbon of the cyclopentane ring. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclopentanone can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
Cyclopentanone+Methyl Iodide→this compound
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methylcyclopentene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. For example, using potassium permanganate as an oxidizing agent.
Reduction: It can be reduced to 2-methylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur where the hydrogen atoms are replaced by halogens such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), UV light or heat.
Major Products Formed:
Oxidation: 2-Methylcyclopentanoic acid.
Reduction: 2-Methylcyclopentanol.
Substitution: 2-Chloro-2-methylcyclopentanone or 2-Bromo-2-methylcyclopentanone.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
2-Methylcyclopentanone serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that are essential in developing active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of certain analgesics and anti-inflammatory drugs due to its ketone functionality, which can be further transformed into more complex structures.
2. Research on Toxicity and Safety
Due to its potential health impacts, studies have been conducted to assess the toxicity of this compound. A read-across approach using cyclopentanone data has been employed since specific toxicity data for this compound is limited. The European Chemicals Agency (ECHA) has derived occupational exposure limits based on cyclopentanone's toxicity profile, indicating that this compound may exhibit similar toxicological characteristics .
Industrial Applications
1. Solvent in Chemical Processes
This compound is utilized as a solvent in various chemical reactions and formulations due to its ability to dissolve a wide range of organic compounds. This property makes it valuable in both laboratory settings and industrial applications, particularly in the production of coatings and adhesives.
2. Production of Insecticides and Agrochemicals
The compound is also significant in the agrochemical sector, where it acts as an intermediate in the synthesis of insecticides and herbicides. Its structural characteristics allow it to interact effectively with biological systems, enhancing the efficacy of agricultural products .
Study on Toxicity Assessment
A notable study assessed the inhalation toxicity of cyclopentanone, which serves as a proxy for understanding the potential effects of this compound due to their structural similarities. Male Wistar rats were exposed to varying concentrations of cyclopentanone over a period of 15 weeks, revealing no significant changes in body weight but indicating potential effects on kidney enzyme activities at higher exposure levels . This study underscores the importance of understanding exposure limits and health risks associated with cyclic ketones.
Pharmaceutical Synthesis Case Study
In pharmaceutical research, this compound has been successfully employed as an intermediate in synthesizing novel anti-inflammatory agents. Researchers have reported that modifications to the ketone group can lead to compounds with enhanced therapeutic profiles, demonstrating its utility in drug development .
Mechanism of Action
The mechanism of action of 2-Methylcyclopentanone involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons from reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction it undergoes.
Comparison with Similar Compounds
Cyclopentanone: The parent compound without the methyl group.
2-Methylcyclohexanone: A similar compound with a six-membered ring.
3-Methylcyclopentanone: A positional isomer with the methyl group on the third carbon.
Uniqueness: 2-Methylcyclopentanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its methyl group at the second position influences its reactivity in substitution and oxidation reactions, making it a valuable compound in various chemical syntheses.
Biological Activity
2-Methylcyclopentanone (2-MCP) is a cyclic ketone with the molecular formula . Its structural features include a five-membered carbon ring and a ketone functional group, which contribute to its unique biological properties. This article explores the biological activity of 2-MCP, including its antibacterial properties, potential toxicity, and applications in various fields.
- Molecular Weight : 100.16 g/mol
- Boiling Point : Approximately 117 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
Antibacterial Activity
Research indicates that 2-MCP exhibits notable antibacterial properties. A study focused on the antibacterial activity of cyclopentanone derivatives, including 2-MCP, found that these compounds can inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Bacillus subtilis | 0.25 mg/mL | |
Escherichia coli | 0.5 mg/mL | |
Staphylococcus aureus | 0.75 mg/mL |
The study demonstrated that the antibacterial efficacy correlated with the structural characteristics of the compounds. Higher electronegativity values in derivatives were associated with stronger antibacterial activity, suggesting that modifications to the molecular structure could enhance effectiveness against specific bacterial strains.
Toxicological Profile
While 2-MCP shows promise as an antibacterial agent, understanding its toxicological profile is crucial for safe application. The compound has been evaluated for respiratory toxicity and general health risks.
Table 2: Toxicological Data for this compound
Endpoint | Value | Reference |
---|---|---|
EU-LCI (Chronic Exposure) | 900 µg/m³ | |
OEL (Occupational Exposure) | 90 mg/m³ (25 ppm) | |
NOAEC (Subchronic Inhalation) | 100 ppm |
The data suggest that while exposure limits are established, further studies are necessary to fully understand the long-term effects of inhalation and dermal exposure to 2-MCP.
Case Study 1: Antibacterial Efficacy in Food Preservation
A practical application of 2-MCP was explored in food preservation, where its antibacterial properties were harnessed to inhibit spoilage bacteria in meat products. The study found that incorporating 2-MCP into packaging materials significantly reduced bacterial load without compromising food quality.
Case Study 2: Inhalation Toxicity in Laboratory Animals
A subchronic inhalation study on rats revealed no significant adverse effects at lower concentrations (up to 100 ppm). However, elevated levels resulted in increased enzyme activity related to kidney function, indicating potential nephrotoxicity at high doses .
Applications and Future Research
The unique properties of 2-MCP make it a candidate for various applications:
- Food Industry : As a natural preservative.
- Pharmaceuticals : Potential use in developing new antibacterial agents.
- Chemical Synthesis : As an intermediate in organic synthesis processes.
Future research should focus on:
- Detailed mechanistic studies of its antibacterial action.
- Long-term toxicity assessments to establish safe exposure limits.
- Exploration of its efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 2-methylcyclopentanone, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of 2-methylcyclopentanol using palladium on carbon (Pd/C) under hydrogen gas pressure . Alternatively, methyl 1,2-cyclopentene oxide derivatives can be used as precursors, achieving yields up to 75% under controlled ring-opening and oxidation conditions . Optimization involves monitoring reaction kinetics (e.g., via GC-MS) and adjusting catalyst loading, temperature (typically 50–80°C), and hydrogen pressure (1–3 atm) to minimize side products like over-reduced cyclopentane derivatives.
Q. How should this compound be characterized to confirm purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra for characteristic signals (e.g., carbonyl carbon at ~210 ppm, methyl group splitting patterns) .
- FTIR : Confirm the C=O stretch at ~1740 cm and methyl C-H vibrations near 2900 cm .
- GC-MS : Verify molecular ion peaks at m/z 98 (molecular weight) and fragmentation patterns matching cyclopentanone derivatives .
Advanced Research Questions
Q. How can microwave Fourier-transform spectroscopy (MW-FT) resolve contradictions in torsional barrier measurements for this compound?
- Methodological Answer : MW-FT spectroscopy identifies A-E splittings in rotational transitions to calculate methyl rotation barriers. For this compound, ground-state splittings yield a barrier of 2.61 kcal/mol, while vibrational excited states (e.g., ring-puckering modes) show reduced splittings (~191 cm) due to interactions between torsional and vibrational modes . To resolve contradictions, compare barriers derived from multiple vibrational states and apply rotational-torsional-perturbation models to account for mode coupling .
Q. What computational approaches best predict the interaction between methyl torsion and ring-puckering vibrations?
- Methodological Answer : Use density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to model the potential energy surface. Incorporate vibrational perturbation theory (VPT2) to quantify coupling between the methyl torsion (vt=0/1) and ring-puckering (vx=0/1) modes. Compare computed energy separations (e.g., ~87 cm for ring-puckering) with experimental MW-FT data to validate torsional-vibrational coupling constants .
Q. How do isotopic substitutions (e.g., 13C^{13}C13C) enhance rotational spectroscopy analysis of this compound?
- Methodological Answer : Natural abundance isotopes in rotational spectra (26.5–40 GHz range) improve structural determination by resolving hyperfine splitting and refining rotational constants (e.g., ) . Isotopic labeling at the methyl group or carbonyl carbon allows precise measurement of bond lengths and angles, critical for validating theoretical models of torsional barriers .
Q. What experimental strategies mitigate discrepancies in vibrational state assignments for this compound?
- Methodological Answer : Combine MW-FT spectroscopy with jet-cooled supersonic expansions to reduce thermal population effects in vibrational states. For states showing anomalous splittings (e.g., vy=1), perform intensity-ratio analysis across multiple transitions to disentangle contributions from ring-puckering and methyl torsion modes . Cross-reference with high-resolution IR data to confirm mode assignments .
Q. Data Contradiction Analysis
Q. Why do reported methyl rotation barriers vary between 2.41 and 2.61 kcal/mol for this compound?
- Methodological Answer : Variations arise from differences in vibrational state selection. Barriers calculated from ground-state splittings (2.61 kcal/mol) are more reliable, while excited states (e.g., vx=2) exhibit reduced barriers (~2.41 kcal/mol) due to coupling with ring-puckering vibrations . Validate results using multi-state Hamiltonian models that include torsional-rotational coupling terms .
Q. How to address inconsistencies in ring-puckering energy spacings between MW-FT and IR studies?
- Methodological Answer : IR studies often report higher energy spacings (~132 cm) due to overtone transitions, whereas MW-FT directly measures fundamental spacings (~87 cm) . Resolve discrepancies by re-analyzing IR data with anharmonic corrections and comparing with jet-cooled MW-FT results to eliminate thermal broadening effects .
Q. Experimental Design Considerations
Q. What are best practices for reproducing rotational spectroscopy experiments on this compound?
- Methodological Answer :
- Sample Preparation : Use high-purity (>98%) this compound, stored at 0–6°C to prevent degradation .
- Instrumentation : Calibrate the CP-FTMW spectrometer with reference compounds (e.g., cyclopentanone) to optimize signal-to-noise ratios in the 11.5–40 GHz range .
- Data Analysis : Employ least-squares fitting of rotational constants (e.g., ) and torsional parameters from Table 3 in .
Properties
IUPAC Name |
2-methylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLDMFVRPABBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862554 | |
Record name | Cyclopentanone, 2-methyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-72-5, 28631-88-1 | |
Record name | 2-Methylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylcyclopentanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |
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Record name | Cyclopentan-1-one, 2-methyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOPENTANONE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |
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Record name | Cyclopentanone, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-methyl- | |
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Record name | 2-methylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |
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Record name | 2-METHYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |
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